Relative Antimicrobial Potency: Spiramycin III vs. Spiramycin I by Standardized Diffusion and Turbidimetric Assays
In a six-laboratory, three-country interlaboratory study conducted according to European Pharmacopoeia guidelines, the relative antimicrobial potency of Spiramycin III was quantitatively determined against Spiramycin I as the reference standard (assigned potency: 5535 IU/mg) [1]. The study employed both diffusion and turbidimetric assays with *Bacillus subtilis* and *Staphylococcus aureus* as test organisms [1].
| Evidence Dimension | Relative microbiological potency (Spiramycin I = 100%) |
|---|---|
| Target Compound Data | 72% (diffusion); 52% (turbidimetry) |
| Comparator Or Baseline | Spiramycin I: 100% (reference standard) |
| Quantified Difference | Spiramycin III exhibits 28% lower activity by diffusion and 48% lower activity by turbidimetry compared to Spiramycin I |
| Conditions | European Pharmacopoeia 3rd ed. methods; six laboratories; test organisms: Bacillus subtilis and Staphylococcus aureus |
Why This Matters
This interlaboratory data provides the definitive quantitative basis for potency calibration; any substitution of Spiramycin III for Spiramycin I without this correction factor will result in significant under- or over-estimation of antimicrobial activity in research and quality control applications.
- [1] Liu L, Roets E, Hoogmartens J. Interlaboratory study comparing the microbiological potency of spiramycins I, II and III. J Pharm Biomed Anal. 1999;20(1-2):217-224. PMID: 10704026. View Source
